2-Amino-5-cyano-3-nitropyridine
Overview
Description
2-Amino-5-cyano-3-nitropyridine is a heterocyclic organic compound with the molecular formula C6H4N4O2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of amino, cyano, and nitro functional groups makes this compound highly versatile and reactive, making it valuable in various chemical and industrial applications.
Mechanism of Action
Target of Action
It’s known that nitropyridines can be used in suzuki–miyaura (sm) cross-coupling , a widely applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the SM coupling .
Mode of Action
Nitropyridines have been known to react with n2o5 in an organic solvent to give the n-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism involves a [1,5] sigmatropic shift where the nitro group migrates from the 1-position to the 3-position .
Biochemical Pathways
The suzuki–miyaura coupling process, in which nitropyridines like 2-amino-5-cyano-3-nitropyridine could potentially be used, involves the transmetalation of organoboron reagents with palladium (ii) complexes .
Result of Action
The product of its reaction with n2o5 and so2/hso3– is 3-nitropyridine , which could potentially be used in further chemical reactions.
Action Environment
The suzuki–miyaura coupling process, where it could potentially be used, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyano-3-nitropyridine typically involves the nitration of pyridine derivatives followed by subsequent functional group modifications. One common method involves the reaction of 3-nitropyridine with ammonia in the presence of potassium permanganate, resulting in the formation of 2-amino-5-nitropyridine . The cyano group can then be introduced through further reactions involving cyanation agents.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-cyano-3-nitropyridine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group.
Substitution: Tetrabutylammonium fluoride (TBAF) is used for nucleophilic substitution reactions.
Major Products Formed:
Scientific Research Applications
2-Amino-5-cyano-3-nitropyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Amino-3-nitropyridine: Similar in structure but lacks the cyano group.
2-Cyano-3-nitropyridine: Similar but lacks the amino group.
Uniqueness: 2-Amino-5-cyano-3-nitropyridine is unique due to the presence of all three functional groups (amino, cyano, and nitro) on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-amino-5-nitropyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-2-4-1-5(10(11)12)6(8)9-3-4/h1,3H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTFLMGAQVWJEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652041 | |
Record name | 6-Amino-5-nitropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-13-4 | |
Record name | 6-Amino-5-nitropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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